molecular formula C14H23NO5 B1377702 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate CAS No. 1363382-37-9

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Cat. No. B1377702
M. Wt: 285.34 g/mol
InChI Key: UUIAWYLQFAYJMO-FGWVZKOKSA-N
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Description

The compound “9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate” is a chemical compound with a molecular weight of 297.35 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Peptidomimetic Synthesis

An efficient synthesis method for a constrained peptidomimetic, which is a rigid dipeptide mimetic useful for structure-activity studies in peptide-based drug discovery, has been developed using a derivative of 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate. This synthesis involves cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone, which, through Michael addition and subsequent reactions, yields the fused ring system suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Chiral Ligand for Enantioselective Oxidation

The compound has been used as a common late-stage intermediate in the development of a new and flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines. These synthesized 9-oxabispidines have been evaluated as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Constrained Dipeptide Surrogates

Research into the synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate has led to the creation of novel constrained Ala-Phe dipeptide surrogates. These compounds are intended for studying conformation-activity relationships of biologically active peptides, showcasing the versatility of 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate derivatives in the synthesis of complex molecular architectures (Cluzeau & Lubell, 2004).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) for this compound can provide more detailed safety and hazard information .

properties

IUPAC Name

9-O-tert-butyl 7-O-methyl (1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIAWYLQFAYJMO-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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